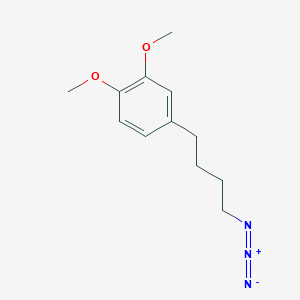
1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a dihydropyridine ring system The tert-butyl ester group is attached to the carboxylate moiety of the dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the dihydropyridine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in 1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: tert-Butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: This compound can be used in studies to understand the biological activity of dihydropyridine derivatives, which are known for their calcium channel blocking properties.
Medicine:
Drug Development: Dihydropyridine derivatives are known for their use in the treatment of cardiovascular diseases. This compound can be explored for its potential as a lead compound in drug development.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyloxycarbonyl-4-(4-formylphenyl)-1,2,3,6-tetrahydropyridine is likely related to its interaction with biological targets such as calcium channels. Dihydropyridine derivatives are known to block calcium channels, leading to a decrease in calcium influx into cells. This can result in various physiological effects, including vasodilation and reduced cardiac contractility.
Comparación Con Compuestos Similares
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative used as an antihypertensive agent.
Uniqueness: tert-Butyl 4-(4-formylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the formyl group and the tert-butyl ester, which can impart different chemical and biological properties compared to other dihydropyridine derivatives. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-formylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-8,12H,9-11H2,1-3H3 |
Clave InChI |
YLLOMCPHWCOEMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
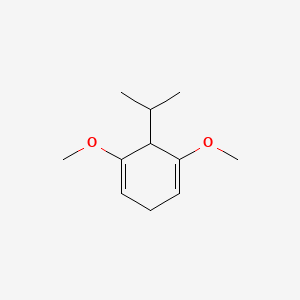

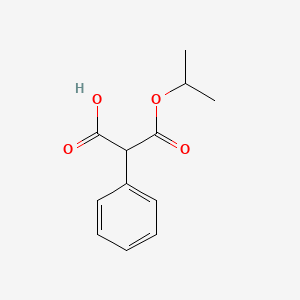
![methyl 4-((1H-benzo[d]imidazol-2-yl)methyl)benzoate](/img/structure/B8272705.png)

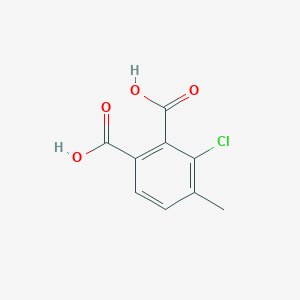

![(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B8272728.png)
![[4-(4-Bromophenyl)-pyrimidin-2-yl]-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine](/img/structure/B8272729.png)

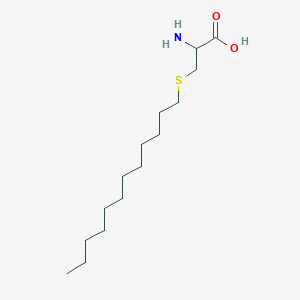
![1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine](/img/structure/B8272745.png)
